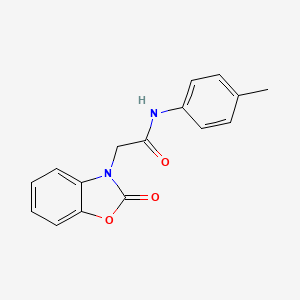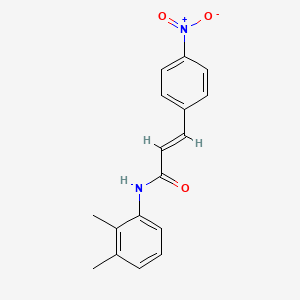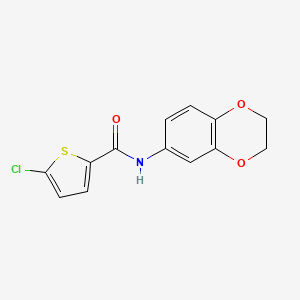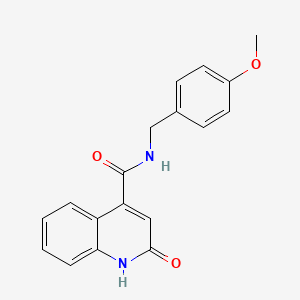
N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide, also known as DFA-1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acrylamide derivatives and has been found to exhibit significant biological activity.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This inhibition may contribute to the anti-tumor and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor effects. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory effects. Additionally, this compound has been found to inhibit the replication of several viruses, which may be due to its ability to interfere with viral entry, replication, or assembly.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide for lab experiments is its high potency and specificity. It has been found to exhibit potent biological activity at low concentrations, making it a valuable tool for studying various biological processes. Additionally, this compound has been shown to exhibit low toxicity, which is important for in vitro and in vivo studies. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of this compound. Additionally, the potential therapeutic applications of this compound in various diseases, including cancer and inflammatory diseases, warrant further investigation. Finally, the use of this compound as a tool for studying various biological processes, such as cell cycle regulation and viral replication, may lead to new insights into these processes.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide involves the reaction of 2,4-dimethoxybenzaldehyde with 2-furylacrylic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with ammonia to form this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been extensively used in scientific research due to its potential as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-12-5-7-13(14(10-12)19-2)16-15(17)8-6-11-4-3-9-20-11/h3-10H,1-2H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRAJPRXFNECAS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)



![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)



![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5778168.png)
![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)
